molecular formula C23H32N4O4 B11944685 Bis(2-dimethylaminoethyl) 4,4'-methylenebis(N-phenylcarbamate) CAS No. 3142-94-7

Bis(2-dimethylaminoethyl) 4,4'-methylenebis(N-phenylcarbamate)

Cat. No.: B11944685
CAS No.: 3142-94-7
M. Wt: 428.5 g/mol
InChI Key: VVCGWJVXIUOLJG-UHFFFAOYSA-N
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Description

Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) is a chemical compound with the molecular formula C23H32N4O4 and a molecular weight of 428.536 g/mol . It is known for its unique structure, which includes two dimethylaminoethyl groups and a methylenebis(N-phenylcarbamate) core. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) typically involves the reaction of 4,4’-methylenebis(N-phenylcarbamate) with 2-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various carbamate and amine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) involves its interaction with specific molecular targets. The dimethylaminoethyl groups can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylenebis(N-phenylcarbamate) core can also interact with various cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) is unique due to its dual dimethylaminoethyl groups, which provide distinct chemical reactivity and biological interactions compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

3142-94-7

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-[4-[[4-[2-(dimethylamino)ethoxycarbonylamino]phenyl]methyl]phenyl]carbamate

InChI

InChI=1S/C23H32N4O4/c1-26(2)13-15-30-22(28)24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-23(29)31-16-14-27(3)4/h5-12H,13-17H2,1-4H3,(H,24,28)(H,25,29)

InChI Key

VVCGWJVXIUOLJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCN(C)C

Origin of Product

United States

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